molecular formula C15H15N3O3 B3840490 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone CAS No. 5320-20-7

2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone

Cat. No.: B3840490
CAS No.: 5320-20-7
M. Wt: 285.30 g/mol
InChI Key: OHKLZJIMESJKFG-LFIBNONCSA-N
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Description

2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. They are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the hydrazone functional group, which can undergo nucleophilic addition reactions with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone: Known for its antimicrobial and cytotoxic activities.

    2-Ethoxybenzaldehyde (4-nitrophenyl)hydrazone: Similar structure but with the nitro group in the para position, affecting its reactivity and biological activity.

    2-Methoxybenzaldehyde (2-nitrophenyl)hydrazone: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The presence of both ethoxy and nitrophenyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-15-10-6-3-7-12(15)11-16-17-13-8-4-5-9-14(13)18(19)20/h3-11,17H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKLZJIMESJKFG-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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